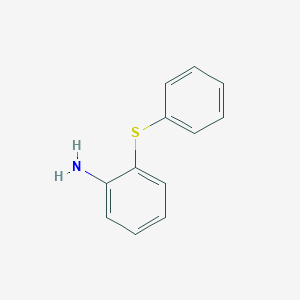
5-(4-Butylphenyl)-1,3-phenylpyrazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Butylphenyl)-1,3-phenylpyrazoline is a chemical compound that belongs to the class of pyrazolines. This compound has been widely studied for its potential use in scientific research, particularly in the areas of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 5-(4-Butylphenyl)-1,3-phenylpyrazoline is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce oxidative stress and inflammation in various cell and animal models. It has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects in various cell and animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-Butylphenyl)-1,3-phenylpyrazoline in lab experiments is its relatively low toxicity. This compound has been shown to have low cytotoxicity in various cell lines, which makes it a promising candidate for further research. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(4-Butylphenyl)-1,3-phenylpyrazoline. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the neuroprotective effects of this compound and to determine its potential as a therapeutic agent. Another area of interest is its potential use in the treatment of cancer. Further research is needed to determine the mechanisms underlying its anti-cancer effects and to develop more effective formulations for use in cancer therapy. Additionally, more research is needed to explore the potential use of this compound in other areas, such as cardiovascular disease and diabetes.
Métodos De Síntesis
The synthesis method of 5-(4-Butylphenyl)-1,3-phenylpyrazoline involves the reaction between 4-butylbenzaldehyde and 1-phenyl-3-methyl-5-pyrazolone in the presence of a catalyst. The reaction takes place under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
5-(4-Butylphenyl)-1,3-phenylpyrazoline has been extensively studied for its potential use in scientific research. This compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
152015-93-5 |
|---|---|
Fórmula molecular |
C25H26N2 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenyl)-2,5-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C25H26N2/c1-25(2,3)21-16-14-20(15-17-21)24-18-23(19-10-6-4-7-11-19)26-27(24)22-12-8-5-9-13-22/h4-17,24H,18H2,1-3H3 |
Clave InChI |
IVEQKIQHNZNLLP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Sinónimos |
5-(4-BUTYLPHENYL)-1,3-PHENYLPYRAZOLINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



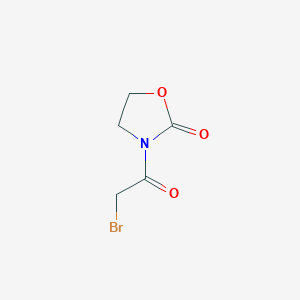


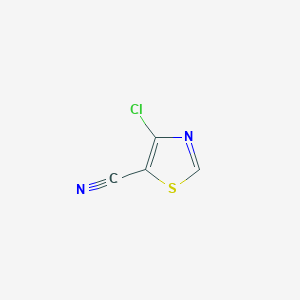
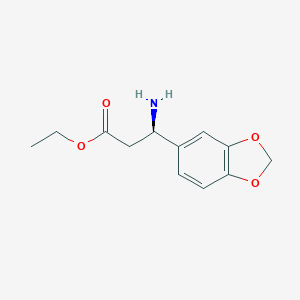

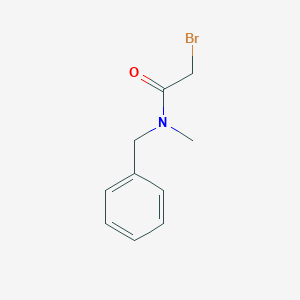




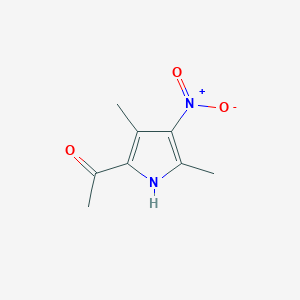
![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)
